molecular formula C9H8N2O2S B14352646 N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide CAS No. 91192-35-7

N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide

Cat. No.: B14352646
CAS No.: 91192-35-7
M. Wt: 208.24 g/mol
InChI Key: PRCOHNDAZNKYIJ-UHFFFAOYSA-N
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Description

N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide typically involves the formation of the benzothiazole ring followed by the introduction of the formamide group. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The hydroxyl and methyl groups can be introduced through subsequent functionalization reactions. Finally, the formamide group is introduced via formylation reactions using formic acid or formamide derivatives .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Multicomponent reactions and one-pot synthesis techniques are also commonly used to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The hydroxyl and formamide groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the hydroxyl, methyl, and formamide groups.

    2-Aminobenzothiazole: Lacks the hydroxyl and formamide groups.

    6-Hydroxybenzothiazole: Lacks the methyl and formamide groups.

Uniqueness

N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide is unique due to the presence of the hydroxyl, methyl, and formamide groups, which confer specific chemical and biological properties.

Properties

CAS No.

91192-35-7

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

N-(6-hydroxy-2-methyl-1,3-benzothiazol-7-yl)formamide

InChI

InChI=1S/C9H8N2O2S/c1-5-11-6-2-3-7(13)8(10-4-12)9(6)14-5/h2-4,13H,1H3,(H,10,12)

InChI Key

PRCOHNDAZNKYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)O)NC=O

Origin of Product

United States

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